molecular formula C11H13ClF3NO B1391247 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS No. 1185301-92-1

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

Cat. No. B1391247
M. Wt: 267.67 g/mol
InChI Key: WOOIUDARYMLXAU-UHFFFAOYSA-N
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Description

“3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” is an organic compound with the molecular formula C11H13ClF3NO . It has a molecular weight of 267.68 . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Molecular Structure Analysis

The InChI code for “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” is 1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” include a molecular weight of 267.68 . The compound has the IUPAC name "3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride" .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Methods : The synthesis of these drugs involves various chemical reactions and procedures .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Anticonvulsant Activity

  • Application : Certain compounds with a trifluoromethylphenylpiperazine fragment and a non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring have shown anticonvulsant activity .
  • Methods : The synthesis of these compounds involves various chemical reactions and procedures .
  • Results : The specific compound 69k has shown positive effects on anticonvulsant activity .

Safety And Hazards

The safety information available indicates that “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOIUDARYMLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673796
Record name 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

CAS RN

1185301-92-1
Record name Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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